Structural Analysis & Validation: 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one
Structural Analysis & Validation: 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one
The following technical guide provides a comprehensive structural analysis and characterization strategy for 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one (commonly referred to as 2'-Ethylpivalophenone ).
Technical Guide for Chemical Characterization
Part 1: Executive Summary & Molecular Logic
The molecule 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one (
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The tert-Butyl Group: A voluminous aliphatic group at the
-position. -
The ortho-Ethyl Group: A substituent on the phenyl ring adjacent to the carbonyl.
The Analytical Challenge:
The primary structural feature of this molecule is Steric Inhibition of Resonance . The steric clash between the tert-butyl group and the ortho-ethyl group forces the carbonyl moiety to twist out of the plane of the benzene ring. This orthogonality disrupts the
Chemical Structure Overview
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IUPAC Name: 1-(2-Ethylphenyl)-2,2-dimethylpropan-1-one
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Common Name: 2'-Ethylpivalophenone
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Molecular Formula:
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Key Feature: Non-planar "twisted" geometry.
Part 2: Synthesis & Impurity Profiling
To ensure authoritative grounding, we must first establish the origin of the sample. While Friedel-Crafts acylation is common, it is prone to regio-isomerism (para-selectivity). For high-integrity drug development standards, a regiospecific route is required to guarantee the ortho structure.
Recommended Synthesis Route: Grignard Addition
The most robust method to generate the ortho-isomer specifically is the reaction of 2-ethylphenylmagnesium bromide with pivalonitrile , followed by acidic hydrolysis. This prevents the formation of the para-isomer impurity common in Friedel-Crafts routes.
Figure 1: Regiospecific synthesis workflow ensuring structural integrity of the ortho-substitution.
Part 3: Spectroscopic Validation (The "Self-Validating" System)
A self-validating analytical system relies on cross-referencing data from multiple techniques to confirm the "Twisted Carbonyl" hypothesis.
Infrared Spectroscopy (IR): The Conjugation Check
In planar aryl ketones (e.g., acetophenone), conjugation weakens the C=O bond, lowering the stretching frequency to ~1685 cm⁻¹.
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Prediction for Target: Due to the twist (loss of conjugation), the C=O bond retains more double-bond character.
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Diagnostic Signal: Look for a blue-shifted Carbonyl stretch at 1695–1710 cm⁻¹ .
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Validation: If the peak is <1690 cm⁻¹, the sample may be the para-isomer (which is less sterically hindered and more planar).
Nuclear Magnetic Resonance (NMR)
NMR Analysis
The proton environment confirms the presence of the specific alkyl groups and the ring substitution pattern.
| Moiety | Chemical Shift ( | Multiplicity | Integration | Structural Insight |
| t-Butyl | 1.15 – 1.25 | Singlet (s) | 9H | Confirms pivaloyl group; sharp singlet indicates free rotation of methyls. |
| Ethyl- | 1.10 – 1.20 | Triplet (t) | 3H | Standard ethyl pattern. |
| Ethyl- | 2.50 – 2.70 | Quartet (q) | 2H | Benzylic coupling. |
| Aromatic | 7.10 – 7.40 | Multiplet (m) | 4H | Crucial: The ortho-proton (H6) adjacent to the carbonyl is usually deshielded (>7.8 ppm) in planar ketones. Here, due to the twist, the anisotropy effect is reduced, shifting it upfield (~7.2–7.4 ppm). |
NMR Analysis
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Carbonyl Carbon: Expected ~210–215 ppm. The lack of conjugation often shifts this slightly upfield compared to planar analogs, but the steric compression can cause deshielding.
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Quaternary C (t-Bu): Distinctive peak at ~44–45 ppm.
Mass Spectrometry (GC-MS): Fragmentation Logic
The fragmentation is dominated by
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Molecular Ion (
): 190 (Likely weak intensity). -
Base Peak: The bond between the carbonyl carbon and the quaternary carbon of the t-butyl group is the weakest.
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Pathway A: Formation of 2-ethylbenzoyl cation (
133). This is resonance stabilized. -
Pathway B: Formation of t-butyl cation (
57).
-
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Validation: The presence of
133 is the "fingerprint" for the 2-ethyl-phenyl moiety attached to a carbonyl. 57 confirms the t-butyl group.
Figure 2: Primary mass spectrometry fragmentation pathways (Alpha-Cleavage).
Part 4: Experimental Protocols
Protocol 1: NMR Sample Preparation & Acquisition
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Solvent Choice: Use Benzene-
( ) instead of Chloroform- ( ) if signal overlap occurs in the aliphatic region. The magnetic anisotropy of benzene can resolve the ethyl quartet from the t-butyl singlet if they are coincident. -
Concentration: 10-15 mg in 0.6 mL solvent.
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Parameter Set: Standard proton (16 scans), Carbon (256+ scans).
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Critical Check: Verify the integration ratio of Aliphatic (14H) to Aromatic (4H). A ratio deviation suggests solvent occlusion or impurity.
Protocol 2: GC-MS Purity Assessment
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Column: HP-5ms or equivalent (5% phenyl methyl siloxane).
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Method:
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Hold at 60°C for 2 min.
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Ramp 20°C/min to 280°C.
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Hold 5 min.
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Interpretation: The target 2'-ethylpivalophenone should elute slightly before the 4'-ethylpivalophenone (para-isomer) due to the "ortho effect" (lower boiling point caused by steric shielding of the polar carbonyl group, reducing intermolecular dipole interactions).
Part 5: References
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on IR shifts due to steric inhibition of resonance).
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Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Source for Friedel-Crafts vs Grignard selectivity).
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PubChem Database. (2023). Compound Summary: Pivalophenone derivatives. National Center for Biotechnology Information. Available at: [Link]
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McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books. (Source for alpha-cleavage mechanisms in ketones).
